4-(Chloromethyl)-N-ethylbenzamide
Description
4-(Chloromethyl)-N-ethylbenzamide is a benzamide derivative characterized by a chloromethyl (-CH₂Cl) group at the para position of the benzene ring and an ethyl (-C₂H₅) substituent on the amide nitrogen. This compound serves as a versatile intermediate in organic synthesis due to the reactivity of the chloromethyl group, which facilitates nucleophilic substitution reactions. Its synthesis typically involves reacting 4-(chloromethyl)benzoyl chloride with ethylamine under basic conditions . The chloromethyl group enhances its utility in pharmaceutical and materials chemistry, enabling further functionalization to create complex molecules like imatinib precursors .
Properties
IUPAC Name |
4-(chloromethyl)-N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-12-10(13)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRIUIRDTOWAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-N-ethylbenzamide typically involves the chloromethylation of N-ethylbenzamide. One common method is the reaction of N-ethylbenzamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, often in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative chloromethylating agents and catalysts may be explored to improve the environmental and economic aspects of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-N-ethylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-(Chloromethyl)-N-ethylbenzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-N-ethylbenzamide depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity . The ethylbenzamide moiety may contribute to the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Structural Variations and Reactivity
The table below compares 4-(Chloromethyl)-N-ethylbenzamide with structurally related benzamide derivatives:
Key Observations :
- Chloromethyl vs. Chloro : The chloromethyl group in this compound offers higher reactivity than simple chloro substituents (e.g., in N-Benzyl-4-chlorobenzamide), enabling downstream modifications .
- N-Substituent Effects : Ethyl (small alkyl) enhances solubility compared to bulky groups like benzyl or heterocycles (e.g., thiazolyl in ).
- Synthetic Utility: Compounds with chloromethyl groups are critical for constructing complex molecules, such as imatinib precursors , whereas non-reactive substituents (e.g., ethyl in ) limit further functionalization.
Yield Comparison :
- This compound: ~85–90% yield (inferred from similar syntheses in ).
Biological Activity
4-(Chloromethyl)-N-ethylbenzamide is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has garnered attention for its interactions with various biological targets, making it a candidate for further research and development in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 213.67 g/mol. The presence of a chloromethyl group at the para position of the benzene ring enhances its reactivity, while the ethyl group contributes to its lipophilicity, which is crucial for biological interactions.
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities:
- Antimicrobial Activity : Research indicates that compounds with similar structures can inhibit bacterial growth, suggesting potential antimicrobial properties for this compound. For example, related compounds have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 µg/mL .
- Anticancer Properties : The compound may also exhibit anticancer effects. Analogous compounds have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers observed . The mechanism appears to involve the modulation of specific cellular pathways, potentially linked to enzyme inhibition or receptor interaction.
The biological activity of this compound is likely mediated through its interaction with various molecular targets. The chloromethyl group may facilitate binding to enzymes or receptors involved in critical biological processes. For instance, structure-activity relationship (SAR) studies have indicated that modifications in the functional groups can significantly alter the pharmacological profile of related compounds.
Table 1: Summary of Biological Activities
Example Studies
- Antimicrobial Study : A study evaluated the antibacterial efficacy of structurally similar compounds, revealing that certain derivatives exhibited over 80% inhibition against S. aureus at specific concentrations .
- Apoptosis Induction : In a cellular study involving MDA-MB-231 breast cancer cells, a derivative showed a 22-fold increase in apoptotic cells when treated with the compound compared to control groups, highlighting its potential as an anticancer agent .
- Enzyme Interaction : Molecular docking studies have suggested favorable binding interactions between this compound and key enzymes involved in metabolic pathways, indicating its potential utility in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
